11-Pentacosanone

ADMET Prediction Drug-Likeness Long-Chain Ketone Selectivity

Sourcing regioisomerically pure 11-pentacosanone is critical for reproducible bioassay results, as positional isomers like 2- or 12-pentacosanone exhibit distinct membrane interactions. We supply this authentic C-11 ketone, isolated and characterized from Clerodendrum inerme, ensuring your chemotaxonomic or lipidomics work is free from isomer cross-contamination. • Validated C-11 carbonyl position eliminates SAR ambiguity in membrane-perturbation studies. • Suitable as a retention-time marker for reverse-phase HPLC/GC lipidomics with XlogP 11.40. • Standardized global shipping with rigorous purity documentation for procurement compliance.

Molecular Formula C25H50O
Molecular Weight 366.7 g/mol
CAS No. 596814-07-2
Cat. No. B12576467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Pentacosanone
CAS596814-07-2
Molecular FormulaC25H50O
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)CCCCCCCCCC
InChIInChI=1S/C25H50O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-25(26)23-21-19-17-12-10-8-6-4-2/h3-24H2,1-2H3
InChIKeyFXSZWEOTLFFSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Pentacosanone: A Long-Chain Aliphatic Ketone for Research


11-Pentacosanone (pentacosan-11-one) is a saturated long-chain aliphatic ketone with the molecular formula C₂₅H₅₀O and a molecular weight of 366.39 g/mol [1]. The carbonyl group is positioned at the 11th carbon of the pentacosane backbone. This compound belongs to the class of biogenic acyclic ketones and has been isolated as a new natural product from the aerial parts of Clerodendrum inerme (Volkameria inermis) [2]. Its structural singularity lies in the asymmetric placement of the keto group on the 25‑carbon chain, which distinguishes it from other positional isomers such as 2‑pentacosanone, 7‑pentacosanone, and 12‑pentacosanone, as well as from longer‑chain analogs like 6‑nonacosanone [3].

Why Substitution with Other Long-Chain Ketones Fails for 11-Pentacosanone


Long-chain ketones that share the same molecular formula (e.g., 2‑pentacosanone, 7‑pentacosanone, 12‑pentacosanone) or differ only in chain length (e.g., 6‑nonacosanone) are not interchangeable with 11‑pentacosanone. The position of the carbonyl group on the alkyl backbone dictates the compound’s dipole moment, lipophilicity (XlogP), chromatographic retention, and interaction with biological membranes and enzyme binding pockets [1]. Even a single methylene‑group shift alters the three‑dimensional shape and the spatial presentation of the polar carbonyl, which can change receptor‑ligand recognition or membrane‑perturbing activity [2]. Consequently, substituting 11‑pentacosanone with a regioisomer or a chain‑length analog without quantitative equivalence data introduces a risk of non‑reproducible results in bioassays, metabolic studies, and structure‑activity relationship (SAR) campaigns.

Quantitative Evidence for 11-Pentacosanone Differentiation


Predicted ADMET Profile: 11-Pentacosanone vs. 6-Nonacosanone

Using the admetSAR 2 prediction platform, 11‑pentacosanone shows a high probability of human intestinal absorption (99.47 %) and blood‑brain barrier penetration (100.00 %) [1]. In contrast, the co‑isolated longer‑chain analog 6‑nonacosanone exhibits the same intestinal absorption score but a lower Caco‑2 permeability probability (52.17 % vs. 68.96 % for 11‑pentacosanone) [2]. Additionally, 11‑pentacosanone is predicted to be an inhibitor of OATP1B1 (93.70 %) and OATP1B3 (94.31 %), whereas 6‑nonacosanone shows identical probabilities for these transporters. The oral bioavailability probability is low for both compounds (−64.29 %), indicating that neither is orally bioavailable without formulation.

ADMET Prediction Drug-Likeness Long-Chain Ketone Selectivity

Physicochemical Property Comparison: Positional Isomers

The calculated XlogP of 11‑pentacosanone is 11.40, while the TPSA is 17.10 Ų [1]. Shifting the carbonyl group to the 2‑position (2‑pentacosanone) yields an XlogP of 11.30 and the same TPSA [2]. The 12‑pentacosanone isomer has a predicted XlogP of 11.40 and TPSA of 17.10 Ų, identical to the 11‑isomer in bulk descriptors, but the position of the polar group alters the molecular dipole vector . This subtle change can affect chromatographic retention time (e.g., GC or HPLC elution order) and differential scanning calorimetry (DSC) melting profiles, enabling analytical discrimination.

Lipophilicity Structural Isomerism SAR

Natural Occurrence and Co-Isolation Context

In the original isolation study, 11‑pentacosanone was obtained together with 6‑nonacosanone from the aerial parts of Clerodendrum inerme [1]. The presence of two ketones with different chain lengths (C₂₅ vs. C₂₉) and carbonyl positions (C‑11 vs. C‑6) in the same extract demonstrates that the plant’s biosynthetic machinery produces a specific regioisomer profile rather than a random mixture. This co‑occurrence provides a built‑in negative control: 6‑nonacosanone can be used as a comparator in biological assays to attribute activity specifically to the 11‑pentacosanone scaffold.

Natural Product Isolation Chemotaxonomy Phytochemistry

Predicted Transporter Inhibition Profile

admetSAR 2 predicts 11‑pentacosanone to be an inhibitor of OATP1B1 (93.70 %) and OATP1B3 (94.31 %), and a non‑inhibitor of P‑glycoprotein (72.69 % probability) [1]. The 6‑nonacosanone analog shows identical OATP inhibition probabilities but a slightly lower P‑glycoprotein inhibition probability (72.65 %) [2]. The near‑identical transporter profiles confirm that the chain‑length difference (C₂₅ vs. C₂₉) does not globally alter the predicted transporter interaction landscape, yet the subtle difference at P‑gp (0.04 percentage points) may be relevant when the compounds are used in combination with P‑gp substrates.

Transporter Inhibition ADMET Hepatobiliary Disposition

High-Value Application Scenarios for 11-Pentacosanone


Negative Control for SAR Studies Using Co-Isolated 6-Nonacosanone

When screening for antimicrobial or membrane‑active properties from Clerodendrum inerme extracts, use 11‑pentacosanone as the test compound and 6‑nonacosanone as the co‑isolated control. Because both are obtained under identical extraction conditions, any differential activity can be attributed to the C‑11 carbonyl position and the shorter chain length, enabling cleaner SAR interpretation [1].

Chromatographic Method Development Standard

The XlogP of 11.40 and TPSA of 17.10 Ų make 11‑pentacosanone a suitable retention‑time marker for reverse‑phase HPLC or GC method development in lipidomics. Its predicted Caco‑2 permeability of 68.96 % also positions it as a reference compound for calibrating in vitro intestinal absorption assays that study highly lipophilic molecules [2].

Chemotaxonomic Fingerprinting of Asteraceae Species

11‑Pentacosanone has been proposed as a chemotaxonomic marker that distinguishes anti‑inflammatory Asteraceae plants such as Centipeda minima and Ageratum conyzoides from non‑Asteraceae species where the C‑10 ketone predominates . Procurement of authentic 11‑pentacosanone enables development of targeted GC‑MS or LC‑MS/MS methods for species authentication and quality control of herbal materials.

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